

# 3-Iodo-2,2'-bipyridine molecular weight and formula

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## Compound of Interest

Compound Name: 3-Iodo-2,2'-bipyridine

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## In-Depth Technical Guide to 3-Iodo-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **3-Iodo-2,2'-bipyridine**, a halogenated derivative of the versatile bipyridine ligand. This document summarizes its key molecular data and outlines a relevant synthetic approach, making it a valuable resource for researchers in materials science, catalysis, and pharmaceutical development.

## Core Molecular Data

The fundamental molecular properties of **3-Iodo-2,2'-bipyridine** are summarized in the table below, providing a quick reference for experimental and theoretical applications.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>7</sub> IN <sub>2</sub>
Molecular Weight	282.08 g/mol [1]

## Synthesis Methodology

The introduction of an iodine atom onto the 2,2'-bipyridine scaffold is a key step in the synthesis of **3-Iodo-2,2'-bipyridine**. While a specific, detailed protocol for the direct synthesis of **3-Iodo-2,2'-bipyridine** is not readily available in the public domain, a common and effective method for the iodination of pyridine rings is the aromatic Finkelstein reaction. This reaction facilitates the conversion of a bromo-substituted precursor to the desired iodo-derivative.

## Experimental Protocol: Aromatic Finkelstein Reaction for Iodination

This protocol describes a general procedure for the iodination of a bromopyridine derivative, which can be adapted for the synthesis of **3-Iodo-2,2'-bipyridine** from a 3-Bromo-2,2'-bipyridine precursor.

Materials:

- 3-Bromo-2,2'-bipyridine (or other bromopyridine starting material)
- Sodium Iodide (NaI)
- Copper(I) Iodide (CuI)
- N,N'-Dimethylethylenediamine or N,N'-dimethyl-1,2-cyclohexanediamine (as a ligand)
- Anhydrous 1,4-Dioxane
- 25% Aqueous Ammonia solution
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Aqueous EDTA solution
- Brine
- Magnesium Sulfate (MgSO<sub>4</sub>)
- Argon gas

Procedure:

- Due to the sensitivity of copper(I) iodide to moisture and oxygen, the reaction must be conducted under an inert atmosphere of argon using standard Schlenk techniques.
- In a two-necked, pear-shaped flask equipped with a reflux condenser, combine the 3-bromopyridine starting material, sodium iodide (2 equivalents per bromine atom), and copper(I) iodide (5 mol% per bromine atom).
- Add the N,N'-dimethylethylenediamine or N,N'-dimethyl-1,2-cyclohexanediamine ligand (10 mol% per bromine atom) and anhydrous 1,4-dioxane (0.5 mL per 1 mmol of NaI) to the flask.
- Heat the resulting suspension to 110°C and maintain this temperature for 18 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a 25% aqueous ammonia solution.
- Dilute the resulting blue solution to double its original volume with water and extract the product three times with dichloromethane.
- For 2,2'-bipyridine products, the combined organic phases should be washed with an aqueous EDTA solution. For other pyridine products, a simple wash with brine is sufficient.
- Dry the combined organic phases with magnesium sulfate.
- Remove the solvent by distillation under reduced pressure to yield the crude 3-iodopyridine product.
- If necessary, the crude product can be further purified by column chromatography or recrystallization.

## Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of an iodinated bipyridine, highlighting the key stages from starting materials to the final purified product.



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## References

- 1. 184345-32-2[3-Iodo-2,2'-bipyridine]BLD Pharm [bldpharm.com]
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